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Compound of Interest

Compound Name: 2-Methyl benzamideoxime

Cat. No.: B7777084 Get Quote

Characterization of 2-Methylbenzamide Oxime:
An Application Note
For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis and characterization of 2-

Methylbenzamide oxime, a compound of interest in medicinal chemistry and drug development.

The protocols outlined below offer a step-by-step approach to ensure reliable and reproducible

results.

Physicochemical Properties
2-Methylbenzamide oxime is a solid organic compound with the following properties:

Property Value Reference

Molecular Formula C₈H₁₀N₂O [1][2]

Molecular Weight 150.18 g/mol [1][2]

Melting Point 144-148 °C [1]

CAS Number 40312-14-9 [1][2]

Appearance Solid [1]
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Synthesis of 2-Methylbenzamide Oxime
A straightforward and efficient method for the synthesis of 2-Methylbenzamide oxime is through

the reaction of 2-Methylbenzamide with hydroxylamine. A solvent-free grinding method is

recommended for its simplicity and high yield.

Experimental Protocol: Synthesis
Materials:

2-Methylbenzamide

Hydroxylamine hydrochloride (NH₂OH·HCl)

Sodium carbonate (Na₂CO₃) or another suitable base

Mortar and pestle

Ethyl acetate

Water

Filter paper and funnel

Procedure:

In a clean, dry mortar, combine 2-Methylbenzamide (1 equivalent), hydroxylamine

hydrochloride (1.2 equivalents), and anhydrous sodium carbonate (1.5 equivalents).

Grind the mixture thoroughly with a pestle at room temperature for 10-15 minutes. The

progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Upon completion of the reaction, add 10 mL of water to the mortar and stir to dissolve the

inorganic salts.

Filter the solid product using a Büchner funnel and wash with cold water (2 x 5 mL).

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to

obtain pure 2-Methylbenzamide oxime.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7777084?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dry the purified crystals under vacuum.
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Caption: Synthesis workflow for 2-Methylbenzamide oxime.

Spectroscopic Characterization
The structure of the synthesized 2-Methylbenzamide oxime can be confirmed using various

spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.

Experimental Protocol: NMR Spectroscopy

Prepare a sample by dissolving 5-10 mg of 2-Methylbenzamide oxime in approximately 0.7

mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

Process the spectra to obtain chemical shifts (δ) in parts per million (ppm), coupling

constants (J) in Hertz (Hz), and integration values.

Predicted ¹H NMR Spectrum (in DMSO-d₆):
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δ ~10.0-11.0 ppm (s, 1H): This broad singlet corresponds to the hydroxyl proton of the oxime

group (-NOH).

δ ~7.2-7.8 ppm (m, 4H): These multiplets are attributed to the four aromatic protons.

δ ~5.5-6.5 ppm (s, 2H): This broad singlet corresponds to the amino protons (-NH₂).

δ ~2.3 ppm (s, 3H): This singlet is due to the methyl protons (-CH₃).

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

δ ~150-155 ppm: Carbon of the C=NOH group.

δ ~125-140 ppm: Aromatic carbons.

δ ~18-22 ppm: Methyl carbon (-CH₃).

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FTIR Spectroscopy

Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide

and pressing it into a thin, transparent disk.

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

Expected Characteristic IR Absorption Bands:
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Wavenumber (cm⁻¹) Functional Group Vibration

3400-3200 (broad) O-H Stretching (oxime)

3350-3150 N-H Stretching (amide)

3100-3000 C-H Aromatic stretching

2950-2850 C-H Aliphatic stretching (methyl)

~1640 C=N Stretching (oxime)

~1660 C=O Stretching (amide)

1600-1450 C=C Aromatic ring stretching

~950 N-O Stretching

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound.

Experimental Protocol: Mass Spectrometry

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

Introduce the sample into the mass spectrometer using an appropriate ionization technique,

such as Electrospray Ionization (ESI) or Electron Impact (EI).

Acquire the mass spectrum.

Expected Mass Spectrum Data:

Molecular Ion (M⁺): The mass spectrum should show a peak corresponding to the molecular

weight of 2-Methylbenzamide oxime, which is 150.18 g/mol . In ESI-MS, this would typically

be observed as the protonated molecule [M+H]⁺ at m/z 151.19.

Key Fragmentation Peaks: Expect to see fragment ions corresponding to the loss of small

molecules or radicals, such as H₂O, NH₃, and the methyl group.
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Caption: Workflow for the characterization of 2-Methylbenzamide oxime.

Data Summary
The following table summarizes the expected key characterization data for 2-Methylbenzamide

oxime.

Technique Expected Data

¹H NMR (DMSO-d₆)
δ 10-11 (s, 1H, -NOH), 7.2-7.8 (m, 4H, Ar-H),

5.5-6.5 (s, 2H, -NH₂), 2.3 (s, 3H, -CH₃)

¹³C NMR (DMSO-d₆)
δ 150-155 (C=NOH), 125-140 (Ar-C), 18-22 (-

CH₃)

FTIR (cm⁻¹)
3400-3200 (O-H), 3350-3150 (N-H), ~1640

(C=N), ~950 (N-O)

MS (m/z) 151.19 [M+H]⁺
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This comprehensive guide provides the necessary protocols and expected data for the

successful synthesis and characterization of 2-Methylbenzamide oxime, facilitating its further

investigation in drug discovery and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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